

A Technical Guide to the Chemical Properties of Bis(4-hydroxyphenyl)diphenylmethane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4,4'-Dihydroxytetraphenylmethane**

Cat. No.: **B110333**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-hydroxyphenyl)diphenylmethane, also known as **4,4'-dihydroxytetraphenylmethane** or Bisphenol BP, is a member of the bisphenol family. This technical guide provides a comprehensive overview of its core chemical properties, drawing from available experimental and predicted data. The information is presented to be a valuable resource for professionals in research, scientific, and drug development fields.

Core Chemical and Physical Properties

The following table summarizes the key physicochemical properties of Bis(4-hydroxyphenyl)diphenylmethane. It is important to note that while some data is derived from experimental measurements, other values are based on computational predictions and should be interpreted accordingly.

Property	Value	Data Type	Reference(s)
Molecular Formula	C ₂₅ H ₂₀ O ₂	-	[1] [2]
Molecular Weight	352.43 g/mol	Calculated	[1] [2]
CAS Number	1844-01-5	-	[1] [2]
Melting Point	296-298 °C	Experimental	
303-305 °C	Experimental (from synthesis)	[3]	
Boiling Point	530.6 ± 45.0 °C	Predicted	
Density	1.203 ± 0.06 g/cm ³	Predicted	
Solubility	Slightly soluble in DMSO and Methanol	Qualitative	
pKa	10.01 ± 0.10	Predicted	
XLogP3	5.84	Calculated	
Topological Polar Surface Area (PSA)	40.5 Å ²	Calculated	

Spectroscopic Data

Detailed experimental spectra for Bis(4-hydroxyphenyl)diphenylmethane are not widely available in the public domain. However, data from a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis has been reported.

Spectroscopic Technique	Data	Reference(s)
Mass Spectrometry (LC-MS/MS)	Precursor Ion: 351.2 m/z Product Ions: 273.3 m/z, 274.3 m/z	[4]
NMR Spectroscopy	No experimental data found in the searched resources.	-
Infrared (IR) Spectroscopy	No experimental data found in the searched resources.	-

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of Bis(4-hydroxyphenyl)diphenylmethane are not available in the cited literature. Therefore, this section provides generalized, standard methodologies for the key experiments.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the equilibrium solubility of a solid compound in a given solvent.

Principle: An excess of the solid solute is agitated with the solvent for an extended period to reach equilibrium. The concentration of the dissolved solute in the resulting saturated solution is then measured.

Methodology:

- **Preparation of Saturated Solution:** Add an excess amount of Bis(4-hydroxyphenyl)diphenylmethane to a known volume of the solvent in a sealed flask.
- **Equilibration:** Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Allow the undissolved solid to settle. A portion of the supernatant is then carefully removed and filtered to separate the saturated solution from any remaining solid particles.

- Quantification: The concentration of Bis(4-hydroxyphenyl)diphenylmethane in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Data Analysis: The solubility is calculated and typically expressed in units such as g/L or mol/L.

Determination of pKa (Spectrophotometric Method)

The acid dissociation constant (pKa) of a phenolic compound can be determined using UV-Vis spectrophotometry by measuring the absorbance at different pH values.

Principle: The two forms of the phenolic compound (the protonated acid, ArOH , and the deprotonated phenolate, ArO^-) have different UV-Vis absorption spectra. By measuring the absorbance of the solution at a wavelength where the two species have different molar absorptivities across a range of pH values, the ratio of their concentrations can be determined. The Henderson-Hasselbalch equation is then used to calculate the pKa.

Methodology:

- Preparation of Buffer Solutions: Prepare a series of buffer solutions with known and varying pH values.
- Sample Preparation: Prepare a stock solution of Bis(4-hydroxyphenyl)diphenylmethane in a suitable solvent and add a small, constant aliquot to each buffer solution.
- Spectrophotometric Measurement: Record the UV-Vis spectrum of each solution. Identify the wavelength of maximum absorbance for the phenolate form.
- Data Analysis: Measure the absorbance of each solution at this wavelength. The pKa can be determined by plotting the absorbance versus the pH and fitting the data to the appropriate equation, or by using the following relationship at each pH: $\text{pKa} = \text{pH} + \log([\text{ArOH}]/[\text{ArO}^-])$

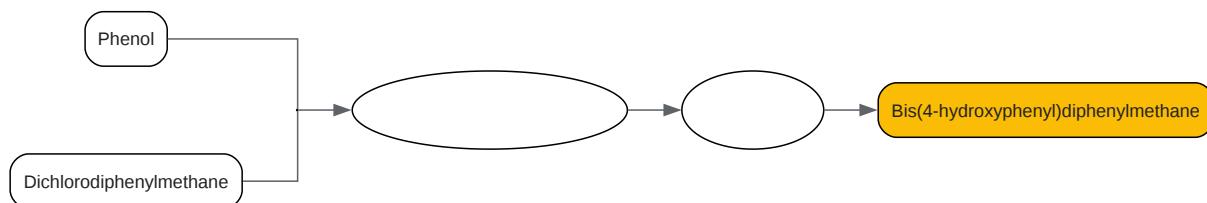
Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy:

- Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
- Data Acquisition: Record the IR spectrum using an FTIR spectrometer.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.


Mass Spectrometry (MS):

- Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the mass spectrometer, often after separation by liquid chromatography (LC).
- Ionization: Electrospray ionization (ESI) is a common technique for bisphenols.
- Mass Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragment ions (in MS/MS) are determined.

Visualizations

Synthesis of Bis(4-hydroxyphenyl)diphenylmethane

The synthesis of Bis(4-hydroxyphenyl)diphenylmethane can be achieved through the reaction of phenol with dichlorodiphenylmethane.

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of Bis(4-hydroxyphenyl)diphenylmethane.

General Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a solid compound using the shake-flask method followed by HPLC analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for the shake-flask method of solubility determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bisphenol BP analytical standard 1844-01-5 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [restek.com]
- To cite this document: BenchChem. [A Technical Guide to the Chemical Properties of Bis(4-hydroxyphenyl)diphenylmethane]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b110333#chemical-properties-of-bis-4-hydroxyphenyl-diphenylmethane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com